Pyrrolo[1,2-a]pyrazin-6-ylmethanol: A Technical Overview for Drug Discovery Professionals
Pyrrolo[1,2-a]pyrazin-6-ylmethanol: A Technical Overview for Drug Discovery Professionals
Introduction: Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a heterocyclic organic compound belonging to the pyrrolopyrazine class of molecules. The pyrrolopyrazine scaffold, a fusion of pyrrole and pyrazine rings, is a recognized "privileged structure" in medicinal chemistry, indicating its capability to bind to multiple biological targets.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including potential applications as anticancer, antifungal, and antiviral agents, as well as modulators of key cellular signaling pathways.[1] This technical guide provides a comprehensive overview of Pyrrolo[1,2-a]pyrazin-6-ylmethanol, including its chemical properties, potential synthesis strategies, and the biological activities of structurally related compounds, to inform research and development efforts in drug discovery.
Chemical Properties and Structure
Pyrrolo[1,2-a]pyrazin-6-ylmethanol is characterized by the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol .[2] Its structure features a pyrrolo[1,2-a]pyrazine core with a methanol group substituted at the 6-position.
| Property | Value | Reference |
| CAS Number | 158945-88-1 | [2] |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16192 g/mol | [2] |
| IUPAC Name | pyrrolo[1,2-a]pyrazin-6-ylmethanol | [2] |
| Canonical SMILES | C1=CN2C(=CC=C2CO)C=N1 | [2] |
| Density | 1.26 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.641 (Predicted) | [2] |
| Topological Polar Surface Area | 37.5 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis Strategies
One plausible synthetic approach could involve the construction of the pyrrolo[1,2-a]pyrazine system from a suitably substituted pyrrole precursor.[1] For instance, a multi-step synthesis could be envisioned starting from a pyrrole-2-carboxaldehyde derivative, followed by reactions to build the pyrazine ring and subsequent functional group manipulations to introduce the methanol group at the 6-position.
Another potential route could involve the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate, which has been utilized for the synthesis of other pyrrolo[1,2-a]pyrazines.[1]
A generalized workflow for the synthesis and characterization of a pyrrolo[1,2-a]pyrazine derivative is depicted below:
Caption: A generalized workflow for the synthesis and characterization of Pyrrolo[1,2-a]pyrazin-6-ylmethanol.
Potential Biological Activities and Therapeutic Applications
Direct biological studies on Pyrrolo[1,2-a]pyrazin-6-ylmethanol have not been reported. However, the extensive research on its structural analogs provides a strong basis for predicting its potential biological activities and therapeutic applications. The pyrrolo[1,2-a]pyrazine scaffold is a versatile pharmacophore, and its derivatives have shown a remarkable range of biological effects.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of pyrrolo[1,2-a]pyrazine derivatives. For example, certain derivatives have been shown to inhibit the viability of human lymphoma U937 cells.[2] The proposed mechanism of action for some of these compounds involves the FTase-p38 signaling axis.[2]
Antifungal and Antibacterial Activity
The pyrrolo[1,2-a]pyrazine core is also associated with antimicrobial properties. Derivatives have demonstrated significant antifungal activity against various Candida species, including multidrug-resistant strains.[1] Additionally, some compounds have exhibited antibacterial activity.[1]
Kinase Inhibition
The pyrrolopyrazine scaffold has been identified as a promising template for the development of kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The ability of pyrrolo[1,2-a]pyrazine derivatives to act as kinase inhibitors underscores their therapeutic potential.
Modulation of Sirtuin Activity
Structurally related pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective activators of Sirtuin 6 (Sirt6).[3] Sirt6 is a key regulator of metabolism, DNA repair, and inflammation, making it an attractive target for various diseases, including cancer and inflammatory disorders.[3]
The diverse biological activities of pyrrolo[1,2-a]pyrazine derivatives are summarized in the table below, with representative examples and their reported activities.
| Compound Class | Biological Activity | Target/Cell Line | Reported IC₅₀/EC₅₀ | Reference |
| Pyrrolo[1,2-a]pyrazine derivatives | Anticancer | Human lymphoma U937 cells | Not specified | [2] |
| Pyrrolo[1,2-a]pyrazine derivatives | Antifungal | Candida spp. | Not specified | [1] |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | Kinase Inhibition | Various kinases | Not specified | [1] |
| Pyrrolo[1,2-a]quinoxaline derivatives | Sirt6 Activation | Recombinant Sirt6 | Not specified | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Pyrrolo[1,2-a]pyrazin-6-ylmethanol are not available. However, based on the literature for related compounds, generalized methodologies can be outlined.
General Synthetic Procedure for Pyrrolo[1,2-a]pyrazine Derivatives
A typical synthesis might involve the reaction of a substituted pyrrole with a suitable reagent to form the pyrazine ring. The reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized for the specific substrates. Purification of the final product would likely be achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
General Protocol for In Vitro Anticancer Assay
The potential anticancer activity of Pyrrolo[1,2-a]pyrazin-6-ylmethanol could be assessed using a variety of cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
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Cell Culture: Cancer cells are cultured in an appropriate medium and seeded in 96-well plates.
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Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Assay: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
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Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
A schematic representation of a typical in vitro biological evaluation workflow is provided below:
Caption: A generalized workflow for the in vitro biological evaluation of a test compound.
Conclusion
Pyrrolo[1,2-a]pyrazin-6-ylmethanol, as a member of the versatile pyrrolopyrazine family, represents a compound of interest for further investigation in drug discovery. While specific data on this molecule is currently limited, the well-documented and diverse biological activities of its structural analogs—ranging from anticancer and antimicrobial effects to the modulation of key enzymes like kinases and sirtuins—strongly suggest its potential as a valuable scaffold for the development of novel therapeutics. Future research should focus on the development of efficient synthetic routes to Pyrrolo[1,2-a]pyrazin-6-ylmethanol and its derivatives, followed by comprehensive biological screening to elucidate their specific activities and mechanisms of action. Such efforts could unlock new avenues for the treatment of a variety of diseases.
